4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Description
4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride is a pyrimidine derivative featuring a fluorinated aromatic ring, a methyl substituent, and a piperidine moiety. The dihydrochloride salt form enhances solubility and bioavailability, a common strategy in pharmaceutical development . Crystallographic studies of similar compounds often employ refinement programs like SHELXL and visualization tools like ORTEP-3 for structural elucidation .
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHGYWOMUUBMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit egfr/erbb2 tyrosine kinase. These proteins play a crucial role in cell growth and proliferation, and their inhibition can lead to the suppression of tumor growth.
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets by binding to the active site of the enzyme, preventing it from catalyzing its usual reactions. This results in changes to the cell’s normal functioning, potentially leading to cell death in the case of cancer cells.
Biological Activity
4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). This article explores its biological activity, synthesis, and implications for treating neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.3 g/mol. Its structure features a pyrimidine core with a piperidine moiety and a fluorophenyl group, allowing for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.3 g/mol |
| CAS Number | 1858241-82-3 |
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Research indicates that this compound selectively inhibits nNOS, which is vital for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound exhibits strong binding affinity to nNOS, with an inhibition constant (K_i) suggesting effective interaction at the enzyme's active site.
The compound's mechanism involves binding to critical residues within the nNOS active site, disrupting its function and potentially alleviating neurodegenerative symptoms. Structural docking studies have confirmed that the compound's configuration allows it to engage effectively with nNOS, making it a promising candidate for further drug development .
Synthesis
The synthesis of this compound typically involves several steps, including nucleophilic substitutions and amine-based reactions, which can be tailored to enhance its biological activity or create analogs with specific properties.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes key features and biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[4-(3-chloro-4-fluorophenyl)amino]-7-[[(3s-tetrahydro-3-furanyl]oxy]-6-quinazolinyl | Contains quinazoline; potential anti-cancer properties | Inhibits cancer cell proliferation |
| 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-n-[4-(4-methylpiperazine)] | Features a dichloro substitution; acts on different pathways | Anti-inflammatory effects |
| N-[4-(3-fluoroanilino)-7-hydroxyquinazolinyl] | Hydroxy group enhances solubility; targets multiple enzymes | Broad-spectrum kinase inhibitor |
Case Studies and Research Findings
In vitro studies have demonstrated that this compound significantly reduces nitric oxide production in neuronal cells, suggesting its potential role in mitigating oxidative stress associated with neurodegeneration . Furthermore, pharmacokinetic evaluations indicate favorable bioavailability and metabolic stability in animal models, supporting its candidacy for therapeutic use .
Scientific Research Applications
Cancer Therapeutics
Research indicates that compounds similar to 4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride have shown efficacy as EGFR/ERBB2 inhibitors. These properties are particularly relevant in the treatment of various cancers, including breast and lung cancer, where these receptors are often overexpressed .
Antimicrobial Activity
Studies have demonstrated that derivatives of piperidine compounds exhibit antimicrobial properties against a range of pathogens. The structure of this compound suggests potential activity against both bacterial and fungal strains, making it a candidate for further exploration in antimicrobial drug development .
Neurological Disorders
The piperidine moiety is frequently associated with compounds that exhibit neuroprotective effects. There is ongoing research into the potential applications of this compound in treating neurodegenerative diseases, where modulation of neurotransmitter systems could provide therapeutic benefits .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other dihydrochloride salts and fluorophenyl-containing molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Comparisons:
Fluorophenyl Substituents :
- The 3-fluorophenyl group in the target compound and YM-244769 may enhance binding affinity via hydrophobic and electrostatic interactions, a feature exploited in kinase inhibitors . In contrast, Levocetirizine uses a 4-chlorophenyl group for H1-receptor antagonism .
Heterocyclic Moieties :
- The piperidine ring in the target compound differs from Levocetirizine’s piperazine, impacting conformational flexibility and target selectivity. Piperidine rings often adopt chair or boat conformations, analyzed via Cremer-Pople puckering parameters .
Salt Forms :
- Dihydrochloride salts improve aqueous solubility. Levocetirizine’s dihydrochloride form is critical for its oral bioavailability , a property likely shared by the target compound.
Synthetic and Analytical Methods :
- Structural refinement of such compounds relies on SHELXL for crystallographic data and ORTEP-3 for 3D visualization, ensuring accurate bond-length and angle measurements .
Research Findings and Structural Insights
- Crystallography : SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles in dihydrochloride salts, critical for understanding intermolecular interactions .
- Conformational Analysis : The piperidine ring’s puckering in the target compound can be quantified using Cremer-Pople coordinates, distinguishing it from planar or differently puckered analogs .
- Fluorine’s electron-withdrawing effects may enhance metabolic stability compared to non-fluorinated analogs .
Q & A
Q. How can researchers optimize the synthetic route for 4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride?
- Methodological Answer : Optimization should focus on reaction conditions (e.g., solvent choice, temperature, and fluorinating agents). For example, dimethyl sulfoxide (DMSO) is effective for fluorination reactions involving pyridine derivatives . Monitor intermediates using HPLC (≥98% purity standards, as in and ) and adjust stoichiometry to minimize byproducts. Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) can improve yield. Validate each step with H/C NMR and mass spectrometry (MS) to confirm structural fidelity.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm the presence of the 3-fluorophenyl group (distinct F NMR shifts) and piperidine ring protons.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., compare with theoretical values from and ).
- HPLC : Assess purity (≥95% as per and ).
- Elemental Analysis : Cross-check C, H, N, and Cl content to confirm stoichiometry (refer to safety protocols in and for handling halogenated byproducts).
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H303+H313+H333 hazards in ).
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMSO or dichloromethane, as in and ).
- Waste Disposal : Segregate halogenated waste for professional treatment (). Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data?
- Methodological Answer : Discrepancies may arise from enantiomeric impurities (e.g., chiral piperidine centers; see and ). To address this:
- Perform chiral chromatography (e.g., using amylose-based columns) to isolate enantiomers.
- Validate receptor-binding assays with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences.
- Cross-reference with X-ray crystallography to resolve stereochemical ambiguities in active sites (e.g., ’s benzisoxazole derivatives).
Q. What strategies improve reproducibility in biological assays involving this compound?
- Methodological Answer :
- Batch Standardization : Ensure consistent purity (≥98% via HPLC) and solvent removal (lyophilize to eliminate residual DMSO).
- Orthogonal Assays : Combine cell-based assays (e.g., luciferase reporters) with biophysical methods (e.g., thermal shift assays) to confirm target engagement.
- Stability Testing : Use differential scanning calorimetry (DSC) to assess thermal stability (refer to ’s training on chemical biology methods).
Q. How can in silico modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., fluorophenyl groups in and ).
- Molecular Dynamics (MD) Simulations : Predict solvent accessibility of the piperidine ring (see ’s framework for theory-driven design).
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups in ) to prioritize synthetic targets.
Q. What methodologies address low solubility in aqueous buffers?
- Methodological Answer :
- Co-Solvent Systems : Use cyclodextrins or PEG-400 to enhance solubility (test biocompatibility via hemolysis assays).
- Salt Formation : Explore alternative counterions (e.g., phosphate instead of dihydrochloride) while monitoring stability (’s hydrochloride salt protocols).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (size characterization via dynamic light scattering).
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to minimize off-target effects?
- Methodological Answer :
- Titration Range : Use logarithmic dilutions (e.g., 1 nM–100 µM) with negative controls (’s chemical biology training).
- Counter-Screens : Test against related receptors (e.g., ’s difluorophenyl derivatives) to assess selectivity.
- Transcriptomics : Pair with RNA-seq to identify unintended pathway activation (align with ’s pollutant fate analysis framework).
Q. What statistical approaches are suitable for analyzing heterogeneous assay data?
- Methodological Answer :
- Mixed-Effects Models : Account for batch-to-batch variability (e.g., synthesis lot differences).
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screens (’s proposal design principles).
- Bayesian Inference : Quantify uncertainty in IC50 values (reference ’s theory-guided analysis).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
